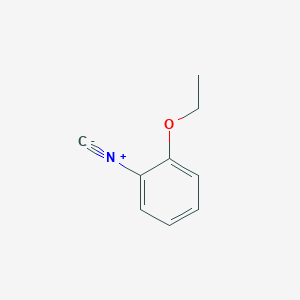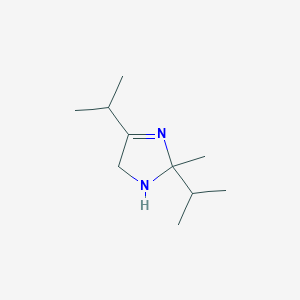![molecular formula C8H16OSi B060909 Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) CAS No. 187335-57-5](/img/structure/B60909.png)
Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. This compound is used in various fields of research such as organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) is used in various scientific research applications. In organic chemistry, it is used as a reagent for the synthesis of complex organic compounds. It is also used in the synthesis of natural products and pharmaceuticals. In biochemistry, it is used as a tool for the analysis of protein structure and function. It is also used in the study of enzyme kinetics and protein-ligand interactions. In pharmacology, it is used as a lead compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) is not fully understood. However, it is believed to act as a reactive aldehyde that can form covalent adducts with proteins and other biomolecules. This can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) in lab experiments is its versatility. It can be used in a wide range of research applications, from organic synthesis to pharmacology. It is also relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its reactivity. It can form covalent adducts with proteins and other biomolecules, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI). One area of interest is the development of new drugs based on the structure of this compound. It has been shown to have promising anticancer activity, and further research could lead to the development of new cancer therapies. Another area of interest is the study of its mechanism of action. Understanding how this compound interacts with proteins and other biomolecules could lead to new insights into cellular processes and disease mechanisms. Finally, there is potential for the development of new synthetic methods for the production of Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI), which could make it more widely available for research purposes.
Métodos De Síntesis
The synthesis of Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of cyclopropanecarboxaldehyde with trimethylsilylmethyl magnesium bromide. This reaction leads to the formation of the desired product in good yield.
Propiedades
Número CAS |
187335-57-5 |
|---|---|
Fórmula molecular |
C8H16OSi |
Peso molecular |
156.3 g/mol |
Nombre IUPAC |
(1R,2R)-2-(trimethylsilylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H16OSi/c1-10(2,3)6-8-4-7(8)5-9/h5,7-8H,4,6H2,1-3H3/t7-,8-/m0/s1 |
Clave InChI |
UDZXGIWMVOMKTF-YUMQZZPRSA-N |
SMILES isomérico |
C[Si](C)(C)C[C@@H]1C[C@H]1C=O |
SMILES |
C[Si](C)(C)CC1CC1C=O |
SMILES canónico |
C[Si](C)(C)CC1CC1C=O |
Sinónimos |
Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



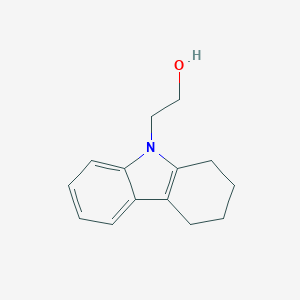

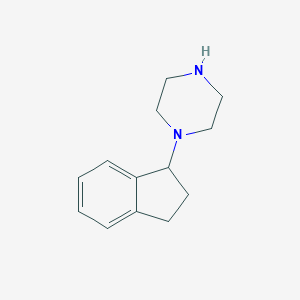
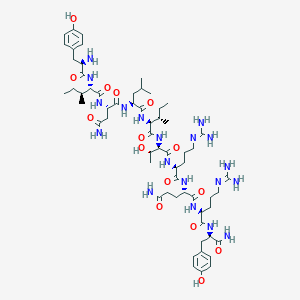
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)
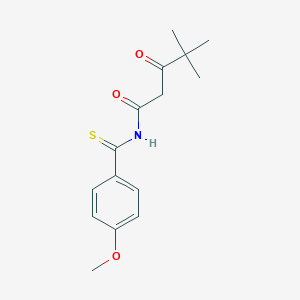
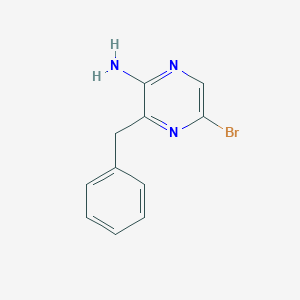
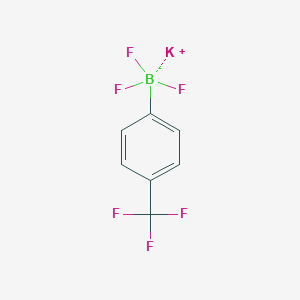

![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
